8-Bromo-5-(trifluoromethyl)isoquinoline
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Overview
Description
8-Bromo-5-(trifluoromethyl)isoquinoline is a heterocyclic aromatic compound characterized by the presence of a bromine atom and a trifluoromethyl group attached to an isoquinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-5-(trifluoromethyl)isoquinoline typically involves the bromination of 5-(trifluoromethyl)isoquinoline. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the aforementioned laboratory methods to ensure higher yields and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-5-(trifluoromethyl)isoquinoline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of suitable catalysts.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a palladium catalyst.
Coupling Reactions: Typical reagents include boronic acids and palladium catalysts under mild conditions.
Major Products:
Substitution Reactions: Products include various substituted isoquinolines depending on the nucleophile used.
Coupling Reactions: Products are typically biaryl compounds formed by the coupling of the isoquinoline with the boronic acid derivative.
Scientific Research Applications
8-Bromo-5-(trifluoromethyl)isoquinoline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe in biochemical studies to investigate enzyme interactions and protein functions.
Mechanism of Action
The mechanism of action of 8-Bromo-5-(trifluoromethyl)isoquinoline depends on its specific application. In biochemical studies, it may interact with enzymes or proteins, altering their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets .
Comparison with Similar Compounds
5-(Trifluoromethyl)isoquinoline: Lacks the bromine atom, making it less reactive in certain substitution reactions.
8-Bromoisoquinoline: Lacks the trifluoromethyl group, which may reduce its lipophilicity and biological activity.
8-Bromo-5-methylisoquinoline: The methyl group instead of the trifluoromethyl group alters its chemical properties and reactivity.
Uniqueness: 8-Bromo-5-(trifluoromethyl)isoquinoline is unique due to the presence of both the bromine atom and the trifluoromethyl group, which confer distinct reactivity and biological properties. The trifluoromethyl group enhances its stability and lipophilicity, while the bromine atom provides a site for further functionalization .
Properties
IUPAC Name |
8-bromo-5-(trifluoromethyl)isoquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrF3N/c11-9-2-1-8(10(12,13)14)6-3-4-15-5-7(6)9/h1-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZQJDWTZVNKDBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=NC=CC2=C1C(F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrF3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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